molecular formula C13H15F2NO B2537218 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide CAS No. 2327054-11-3

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide

Numéro de catalogue B2537218
Numéro CAS: 2327054-11-3
Poids moléculaire: 239.266
Clé InChI: RWOZNVCWGPGWHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide, also known as MK-2206, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of allosteric inhibitors that target the Akt kinase pathway, which is known to be a key regulator of cell growth and survival.

Mécanisme D'action

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. In addition, 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of other chemotherapeutic agents. Moreover, it has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Moreover, it has been shown to have a favorable safety profile, which is important for the development of new cancer drugs. However, one of the main limitations of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Moreover, its allosteric mechanism of action can make it difficult to predict its efficacy in different cancer types.

Orientations Futures

There are several future directions for the development of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide. One of the main areas of research is the identification of biomarkers that can predict its efficacy in different cancer types. Moreover, there is a need to develop new formulations that can improve its solubility and bioavailability. Another area of research is the development of combination therapies that can enhance its antitumor activity. Finally, there is a need to conduct clinical trials to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 3,3-difluorocyclobutanecarboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the Akt kinase pathway, which is known to be dysregulated in many types of cancer. In preclinical studies, 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has demonstrated potent antitumor activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Moreover, it has been shown to enhance the efficacy of other chemotherapeutic agents.

Propriétés

IUPAC Name

3,3-difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)8-16-12(17)11-6-13(14,15)7-11/h2-5,11H,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZNVCWGPGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.